1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile
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Overview
Description
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C17H15NO It is characterized by a cyclopropane ring attached to a benzyloxyphenyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile involves several steps:
Starting Materials: The synthesis begins with 4-benzyloxybenzaldehyde and benzonitrile.
Reaction with Benzonitrile: 4-benzyloxybenzaldehyde reacts with benzonitrile to form 4-benzyloxyphenylacetonitrile.
Cyclopropanation: The 4-benzyloxyphenylacetonitrile is then subjected to cyclopropanation using copper(I) bromide as a catalyst to yield this compound.
Chemical Reactions Analysis
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: Its unique structure makes it a candidate for drug discovery and development, particularly in the design of new pharmaceuticals.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and result in various biological effects .
Comparison with Similar Compounds
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile can be compared with similar compounds such as:
1-(4-Methoxyphenyl)cyclopropanecarbonitrile: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and biological activity.
1-(4-Hydroxyphenyl)cyclopropanecarbonitrile: The presence of a hydroxy group can significantly alter the compound’s solubility and reactivity.
1-(4-Chlorophenyl)cyclopropanecarbonitrile: The chloro group can introduce different electronic effects, impacting the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c18-13-17(10-11-17)15-6-8-16(9-7-15)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDGXNABDPORRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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